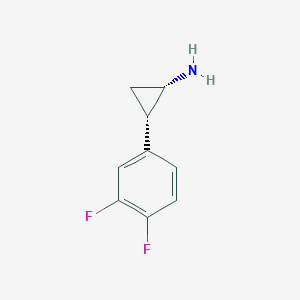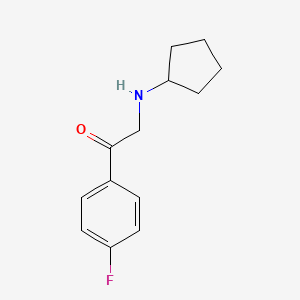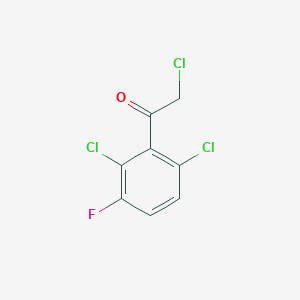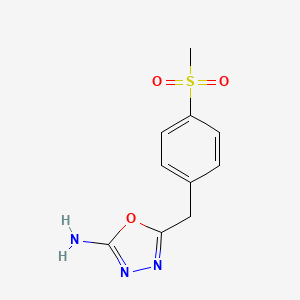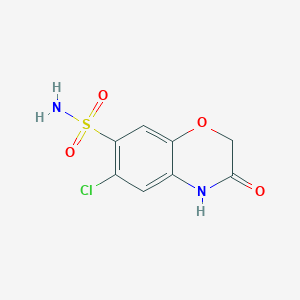![molecular formula C11H21BN2O3 B1422092 (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid CAS No. 852329-53-4](/img/structure/B1422092.png)
(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid
説明
The compound “(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid” is a boronic acid derivative with a pyrrolidine ring and a cyclopentylamino group. Boronic acids are known for their ability to form reversible covalent complexes with sugars, which is useful in many biological applications . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a boronic acid group, a pyrrolidine ring, and a cyclopentylamino group. The stereochemistry at the 2-position of the pyrrolidine ring is indicated as S, which means that the substituents around this carbon atom are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group (usually hydrogen) is pointed away from the viewer .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including coupling reactions with nitriles and oxidation reactions . The pyrrolidine ring can also participate in various reactions, depending on the substitution at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids are typically solid at room temperature, and they can form stable crystals when combined with certain types of sugars . The presence of the pyrrolidine ring could potentially increase the solubility of this compound in organic solvents .科学的研究の応用
Palladium-Catalyzed Arylation
(Spangler et al., 2015) developed a palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines and boronic acids, including heteroaromatic ones. This method is applicable to a wide array of pyrrolidines and boronic acids, showcasing the potential use of (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid in cross-coupling reactions.
Synthesis of Acyltetramic Acids
(Jones et al., 1990) described the acylation of pyrrolidine-2,4-diones, which are prepared from α-amino acid esters. This process involves the use of boron trifluoride–diethyl ether as Lewis acid and can potentially include (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid.
Asymmetric Synthesis
(Matteson & Lu, 1998) achieved high stereocontrol in synthesizing an analogue of N-acetylkainic acid, which included a cyano group and a boronic acid group. This underscores the utility of boronic acids, such as (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid, in asymmetric synthesis.
Natural Product Synthesis
(Sunilkumar et al., 2003) demonstrated a five-step synthesis of a marine natural product, showcasing the potential for synthesizing complex natural products using boronic acid derivatives.
Construction of Cyclic γ-Aminobutyric Acid Analogues
(Petz et al., 2019) reported the synthesis of new pyrrolidine acetic acid derivatives, emphasizing the role of boronic acid derivatives in constructing bioactive molecules.
Enantioselective γ-C(sp3)-H Activation
(Shao et al., 2018) achieved enantioselective γ-C(sp3)-H cross-coupling of alkyl amines, demonstrating the use of boronic acid derivatives in producing chiral molecules important in natural products and biologically active molecules.
Synthesis of Polymethine Dyes
(Gerasov et al., 2008) synthesized a boron difluoride complex of pyrrolidinyl compounds, which was converted into polymethine dyes, showing applications of boronic acid derivatives in the field of dye and pigment chemistry.
Sensing Applications
(Lacina et al., 2014) highlighted the use of boronic acids in sensing applications, including their utility in biological labelling and the development of therapeutics, which may involve compounds like (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid.
Safety And Hazards
将来の方向性
Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. For example, the boronic acid group could potentially be used to develop new types of sensors for detecting sugars . Additionally, the pyrrolidine ring could be used as a building block for synthesizing more complex molecules .
特性
IUPAC Name |
[(2S)-1-[2-(cyclopentylamino)acetyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BN2O3/c15-11(8-13-9-4-1-2-5-9)14-7-3-6-10(14)12(16)17/h9-10,13,16-17H,1-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAIOMYEQWSGSO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



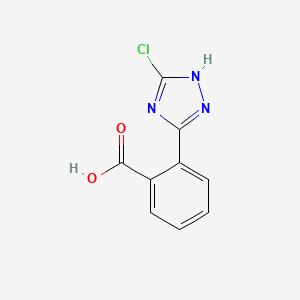
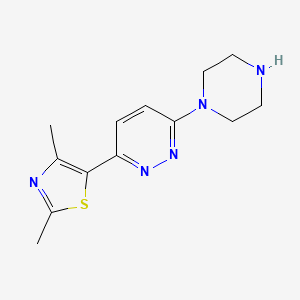
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
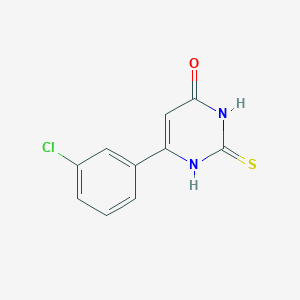
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)
